REACTION_CXSMILES
|
[CH:1]([N:4]1[C:12]2[C:7](=[C:8]([N+:15]([O-])=O)[CH:9]=[CH:10][C:11]=2[O:13][CH3:14])[CH:6]=[CH:5]1)([CH3:3])[CH3:2]>CO.C(OCC)(=O)C.[Pd]>[CH:1]([N:4]1[C:12]2[C:7](=[C:8]([NH2:15])[CH:9]=[CH:10][C:11]=2[O:13][CH3:14])[CH:6]=[CH:5]1)([CH3:3])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)N1C=CC2=C(C=CC(=C12)OC)[N+](=O)[O-]
|
Name
|
methanol ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO.C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction was then filtered through Celite
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N1C=CC2=C(C=CC(=C12)OC)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |